molecular formula C10H9NO2 B6596153 Indole-2,4,5,6,7-d5-3-acetic acid CAS No. 76937-78-5

Indole-2,4,5,6,7-d5-3-acetic acid

Cat. No. B6596153
CAS RN: 76937-78-5
M. Wt: 180.21 g/mol
InChI Key: SEOVTRFCIGRIMH-SNOLXCFTSA-N
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Patent
US04906563

Procedure details

Anti-skatole antibodies were prepared essentially in the same manner as described by Weiler, Planta (1981) 153:319-324 for preparing antibodies to detect a plant hormone, indole acetic acid. A skatole analogue-, indole-3-acetic acid (IAA), bovine serum albumin (BSA) conjugate was prepared by a mixed anhydride method. IAA (52.3 mg, 300 μmol) in 2 ml dimethylformamide (DMF) was treated with 75 μl tri-n-butyl amine and the solution was cooled to about -10° to -15° C. Forty μl of isobutylchlorocarbonate was added to that mixture, and the solution was stirred for about 10 min. That mixture was continually stirred while a total of 420 mg of BSA, dissolved in a mixture of 23 ml 50% DMF solution and 420 μl of 1N NaOH was slowly added. Following addition of the BSA, the solution was stirred at 0° C. for an hour. 100 μl of 1N NaOH was then added. The mixture was stirred for an additional four hours at 0° C. That mixture was dialyzed twice against 2 L of 10% DMF and then against water (4×1 L).
Name
Quantity
100 μL
Type
solvent
Reaction Step One
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
52.3 mg
Type
reactant
Reaction Step Four
Quantity
75 μL
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
23 mL
Type
solvent
Reaction Step Six
Name
Quantity
420 μL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
N1C2C(=CC=CC=2)C=C1CC(O)=O.[NH:14]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[C:16]([CH2:23][C:24]([OH:26])=[O:25])=[CH:15]1.C(N(CCCC)CCCC)CCC.C(OC(Cl)=O)C(C)C>CN(C)C=O.[OH-].[Na+]>[NH:14]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[C:16]([CH3:23])=[CH:15]1.[NH:14]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[C:16]([CH2:23][C:24]([OH:26])=[O:25])=[CH:15]1 |f:5.6|

Inputs

Step One
Name
Quantity
100 μL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=CC2=CC=CC=C12)CC(=O)O
Step Four
Name
Quantity
52.3 mg
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)CC(=O)O
Name
Quantity
75 μL
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)OC(=O)Cl
Step Six
Name
Quantity
23 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
420 μL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for about 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as described by Weiler, Planta (1981) 153:319-324 for preparing antibodies
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to about -10° to -15° C
STIRRING
Type
STIRRING
Details
That mixture was continually stirred while a total of 420 mg of BSA
ADDITION
Type
ADDITION
Details
was slowly added
ADDITION
Type
ADDITION
Details
addition of the BSA
STIRRING
Type
STIRRING
Details
the solution was stirred at 0° C. for an hour
STIRRING
Type
STIRRING
Details
The mixture was stirred for an additional four hours at 0° C
Duration
4 h
CUSTOM
Type
CUSTOM
Details
That mixture was dialyzed twice against 2 L of 10% DMF

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
Name
Type
product
Smiles
N1C=C(C)C2=CC=CC=C12
Name
Type
product
Smiles
N1C=C(C2=CC=CC=C12)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04906563

Procedure details

Anti-skatole antibodies were prepared essentially in the same manner as described by Weiler, Planta (1981) 153:319-324 for preparing antibodies to detect a plant hormone, indole acetic acid. A skatole analogue-, indole-3-acetic acid (IAA), bovine serum albumin (BSA) conjugate was prepared by a mixed anhydride method. IAA (52.3 mg, 300 μmol) in 2 ml dimethylformamide (DMF) was treated with 75 μl tri-n-butyl amine and the solution was cooled to about -10° to -15° C. Forty μl of isobutylchlorocarbonate was added to that mixture, and the solution was stirred for about 10 min. That mixture was continually stirred while a total of 420 mg of BSA, dissolved in a mixture of 23 ml 50% DMF solution and 420 μl of 1N NaOH was slowly added. Following addition of the BSA, the solution was stirred at 0° C. for an hour. 100 μl of 1N NaOH was then added. The mixture was stirred for an additional four hours at 0° C. That mixture was dialyzed twice against 2 L of 10% DMF and then against water (4×1 L).
Name
Quantity
100 μL
Type
solvent
Reaction Step One
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
52.3 mg
Type
reactant
Reaction Step Four
Quantity
75 μL
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
23 mL
Type
solvent
Reaction Step Six
Name
Quantity
420 μL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
N1C2C(=CC=CC=2)C=C1CC(O)=O.[NH:14]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[C:16]([CH2:23][C:24]([OH:26])=[O:25])=[CH:15]1.C(N(CCCC)CCCC)CCC.C(OC(Cl)=O)C(C)C>CN(C)C=O.[OH-].[Na+]>[NH:14]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[C:16]([CH3:23])=[CH:15]1.[NH:14]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[C:16]([CH2:23][C:24]([OH:26])=[O:25])=[CH:15]1 |f:5.6|

Inputs

Step One
Name
Quantity
100 μL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=CC2=CC=CC=C12)CC(=O)O
Step Four
Name
Quantity
52.3 mg
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)CC(=O)O
Name
Quantity
75 μL
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)OC(=O)Cl
Step Six
Name
Quantity
23 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
420 μL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for about 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as described by Weiler, Planta (1981) 153:319-324 for preparing antibodies
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to about -10° to -15° C
STIRRING
Type
STIRRING
Details
That mixture was continually stirred while a total of 420 mg of BSA
ADDITION
Type
ADDITION
Details
was slowly added
ADDITION
Type
ADDITION
Details
addition of the BSA
STIRRING
Type
STIRRING
Details
the solution was stirred at 0° C. for an hour
STIRRING
Type
STIRRING
Details
The mixture was stirred for an additional four hours at 0° C
Duration
4 h
CUSTOM
Type
CUSTOM
Details
That mixture was dialyzed twice against 2 L of 10% DMF

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
Name
Type
product
Smiles
N1C=C(C)C2=CC=CC=C12
Name
Type
product
Smiles
N1C=C(C2=CC=CC=C12)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04906563

Procedure details

Anti-skatole antibodies were prepared essentially in the same manner as described by Weiler, Planta (1981) 153:319-324 for preparing antibodies to detect a plant hormone, indole acetic acid. A skatole analogue-, indole-3-acetic acid (IAA), bovine serum albumin (BSA) conjugate was prepared by a mixed anhydride method. IAA (52.3 mg, 300 μmol) in 2 ml dimethylformamide (DMF) was treated with 75 μl tri-n-butyl amine and the solution was cooled to about -10° to -15° C. Forty μl of isobutylchlorocarbonate was added to that mixture, and the solution was stirred for about 10 min. That mixture was continually stirred while a total of 420 mg of BSA, dissolved in a mixture of 23 ml 50% DMF solution and 420 μl of 1N NaOH was slowly added. Following addition of the BSA, the solution was stirred at 0° C. for an hour. 100 μl of 1N NaOH was then added. The mixture was stirred for an additional four hours at 0° C. That mixture was dialyzed twice against 2 L of 10% DMF and then against water (4×1 L).
Name
Quantity
100 μL
Type
solvent
Reaction Step One
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
52.3 mg
Type
reactant
Reaction Step Four
Quantity
75 μL
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
23 mL
Type
solvent
Reaction Step Six
Name
Quantity
420 μL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
N1C2C(=CC=CC=2)C=C1CC(O)=O.[NH:14]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[C:16]([CH2:23][C:24]([OH:26])=[O:25])=[CH:15]1.C(N(CCCC)CCCC)CCC.C(OC(Cl)=O)C(C)C>CN(C)C=O.[OH-].[Na+]>[NH:14]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[C:16]([CH3:23])=[CH:15]1.[NH:14]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[C:16]([CH2:23][C:24]([OH:26])=[O:25])=[CH:15]1 |f:5.6|

Inputs

Step One
Name
Quantity
100 μL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=CC2=CC=CC=C12)CC(=O)O
Step Four
Name
Quantity
52.3 mg
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)CC(=O)O
Name
Quantity
75 μL
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)OC(=O)Cl
Step Six
Name
Quantity
23 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
420 μL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for about 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as described by Weiler, Planta (1981) 153:319-324 for preparing antibodies
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to about -10° to -15° C
STIRRING
Type
STIRRING
Details
That mixture was continually stirred while a total of 420 mg of BSA
ADDITION
Type
ADDITION
Details
was slowly added
ADDITION
Type
ADDITION
Details
addition of the BSA
STIRRING
Type
STIRRING
Details
the solution was stirred at 0° C. for an hour
STIRRING
Type
STIRRING
Details
The mixture was stirred for an additional four hours at 0° C
Duration
4 h
CUSTOM
Type
CUSTOM
Details
That mixture was dialyzed twice against 2 L of 10% DMF

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
Name
Type
product
Smiles
N1C=C(C)C2=CC=CC=C12
Name
Type
product
Smiles
N1C=C(C2=CC=CC=C12)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04906563

Procedure details

Anti-skatole antibodies were prepared essentially in the same manner as described by Weiler, Planta (1981) 153:319-324 for preparing antibodies to detect a plant hormone, indole acetic acid. A skatole analogue-, indole-3-acetic acid (IAA), bovine serum albumin (BSA) conjugate was prepared by a mixed anhydride method. IAA (52.3 mg, 300 μmol) in 2 ml dimethylformamide (DMF) was treated with 75 μl tri-n-butyl amine and the solution was cooled to about -10° to -15° C. Forty μl of isobutylchlorocarbonate was added to that mixture, and the solution was stirred for about 10 min. That mixture was continually stirred while a total of 420 mg of BSA, dissolved in a mixture of 23 ml 50% DMF solution and 420 μl of 1N NaOH was slowly added. Following addition of the BSA, the solution was stirred at 0° C. for an hour. 100 μl of 1N NaOH was then added. The mixture was stirred for an additional four hours at 0° C. That mixture was dialyzed twice against 2 L of 10% DMF and then against water (4×1 L).
Name
Quantity
100 μL
Type
solvent
Reaction Step One
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
52.3 mg
Type
reactant
Reaction Step Four
Quantity
75 μL
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
23 mL
Type
solvent
Reaction Step Six
Name
Quantity
420 μL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
N1C2C(=CC=CC=2)C=C1CC(O)=O.[NH:14]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[C:16]([CH2:23][C:24]([OH:26])=[O:25])=[CH:15]1.C(N(CCCC)CCCC)CCC.C(OC(Cl)=O)C(C)C>CN(C)C=O.[OH-].[Na+]>[NH:14]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[C:16]([CH3:23])=[CH:15]1.[NH:14]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[C:16]([CH2:23][C:24]([OH:26])=[O:25])=[CH:15]1 |f:5.6|

Inputs

Step One
Name
Quantity
100 μL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=CC2=CC=CC=C12)CC(=O)O
Step Four
Name
Quantity
52.3 mg
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)CC(=O)O
Name
Quantity
75 μL
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)OC(=O)Cl
Step Six
Name
Quantity
23 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
420 μL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for about 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as described by Weiler, Planta (1981) 153:319-324 for preparing antibodies
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to about -10° to -15° C
STIRRING
Type
STIRRING
Details
That mixture was continually stirred while a total of 420 mg of BSA
ADDITION
Type
ADDITION
Details
was slowly added
ADDITION
Type
ADDITION
Details
addition of the BSA
STIRRING
Type
STIRRING
Details
the solution was stirred at 0° C. for an hour
STIRRING
Type
STIRRING
Details
The mixture was stirred for an additional four hours at 0° C
Duration
4 h
CUSTOM
Type
CUSTOM
Details
That mixture was dialyzed twice against 2 L of 10% DMF

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
Name
Type
product
Smiles
N1C=C(C)C2=CC=CC=C12
Name
Type
product
Smiles
N1C=C(C2=CC=CC=C12)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.